molecular formula C5H5Cl2NOS B14379284 O-[(3,5-Dichlorothiophen-2-yl)methyl]hydroxylamine CAS No. 89972-71-4

O-[(3,5-Dichlorothiophen-2-yl)methyl]hydroxylamine

Katalognummer: B14379284
CAS-Nummer: 89972-71-4
Molekulargewicht: 198.07 g/mol
InChI-Schlüssel: XQHJWKOVNABMBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-[(3,5-Dichlorothiophen-2-yl)methyl]hydroxylamine is an organic compound that features a hydroxylamine functional group attached to a dichlorinated thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-[(3,5-Dichlorothiophen-2-yl)methyl]hydroxylamine typically involves the reaction of 3,5-dichlorothiophene with hydroxylamine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

O-[(3,5-Dichlorothiophen-2-yl)methyl]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The dichlorothiophene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

O-[(3,5-Dichlorothiophen-2-yl)methyl]hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the production of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of O-[(3,5-Dichlorothiophen-2-yl)methyl]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The dichlorothiophene ring may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • O-[(3,5-Dichlorophenyl)methyl]hydroxylamine
  • O-[(3-chlorophenyl)methyl]hydroxylamine

Uniqueness

O-[(3,5-Dichlorothiophen-2-yl)methyl]hydroxylamine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to phenyl derivatives. This uniqueness can lead to different reactivity and binding characteristics, making it valuable for specific applications where other compounds may not be as effective.

Eigenschaften

CAS-Nummer

89972-71-4

Molekularformel

C5H5Cl2NOS

Molekulargewicht

198.07 g/mol

IUPAC-Name

O-[(3,5-dichlorothiophen-2-yl)methyl]hydroxylamine

InChI

InChI=1S/C5H5Cl2NOS/c6-3-1-5(7)10-4(3)2-9-8/h1H,2,8H2

InChI-Schlüssel

XQHJWKOVNABMBG-UHFFFAOYSA-N

Kanonische SMILES

C1=C(SC(=C1Cl)CON)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.